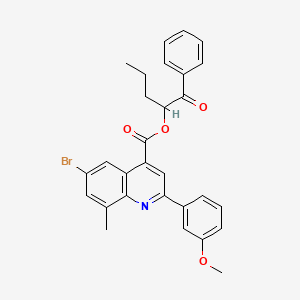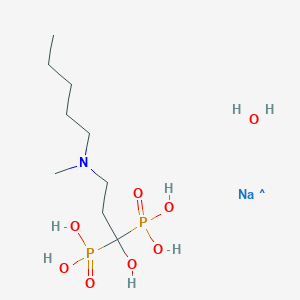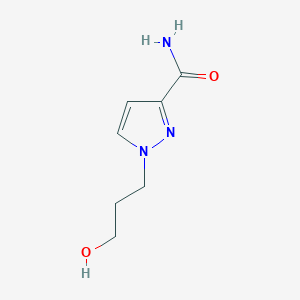
1-Oxo-1-phenylpentan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-phenylpentan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylpentanone moiety, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-Oxo-1-phenylpentan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Esterification: The carboxylic acid group on the quinoline ring can be esterified with 1-Oxo-1-phenylpentan-2-ol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Oxo-1-phenylpentan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylpentanone moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylpentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline core may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for biological studies.
Medicine: Its potential biological activities could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpentan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate would depend on its specific biological target. The quinoline core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenylpentanone moiety may influence the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar compounds to 1-Oxo-1-phenylpentan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate include other quinoline derivatives and phenylpentanone esters. These compounds may share similar chemical reactivity and biological activities but differ in their specific substituents and overall structure. The unique combination of the quinoline core and phenylpentanone moiety in this compound may confer distinct properties and applications.
Properties
Molecular Formula |
C29H26BrNO4 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpentan-2-yl) 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H26BrNO4/c1-4-9-26(28(32)19-10-6-5-7-11-19)35-29(33)24-17-25(20-12-8-13-22(15-20)34-3)31-27-18(2)14-21(30)16-23(24)27/h5-8,10-17,26H,4,9H2,1-3H3 |
InChI Key |
FWYGKDHPXALPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide](/img/structure/B12460326.png)
![Propyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12460338.png)
![2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12460343.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B12460348.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B12460359.png)
![3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12460372.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide](/img/structure/B12460380.png)
![ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B12460387.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12460394.png)


![12,12-dimethyl-7-phenyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B12460415.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12460417.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12460420.png)
